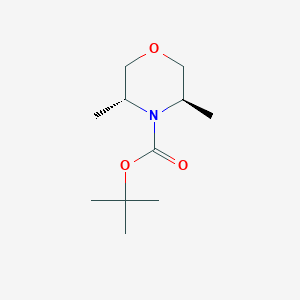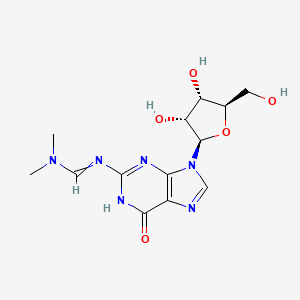![molecular formula C10H10N4O B14027190 Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)
Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate is a complex organic compound with a unique structure that combines pyrazolo[1,5-a]pyrimidine and morpholine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate typically involves multi-step organic reactionsThe final step involves the tert-butylation of the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is facilitated by the unique structure of the compound, which allows it to fit into the active sites of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-Butyl 4-(3-Cyano-2-(4-Phenoxyphenyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Piperidine-1-Carboxylate: This compound shares a similar pyrazolo[1,5-a]pyrimidine core but differs in the substituents attached to the core structure.
Tert-Butyl 1,4,5,7-Tetrahydro-6H-Pyrazolo[3,4-C]Pyridine-6-Carboxylate: Another related compound with a different heterocyclic system.
Uniqueness
The uniqueness of Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate lies in its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C10H10N4O |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
12-oxa-1,4,5,7-tetrazatetracyclo[9.3.1.02,6.05,10]pentadeca-2(6),3,7,9-tetraene |
InChI |
InChI=1S/C10H10N4O/c1-2-11-10-8-5-12-14(10)7(1)9-6-13(8)3-4-15-9/h1-2,5,9H,3-4,6H2 |
InChI-Schlüssel |
HSAOVQRSDCZWBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2CN1C3=C4N=CC=C2N4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14027109.png)
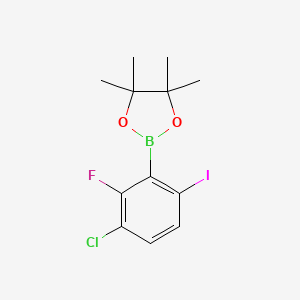
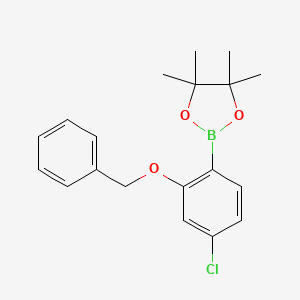
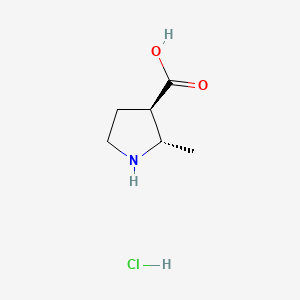
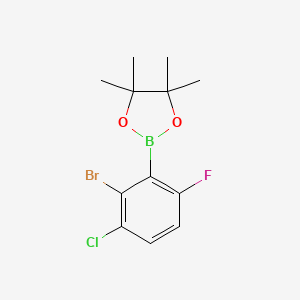
![tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14027128.png)
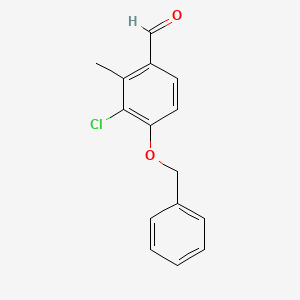
![Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14027149.png)
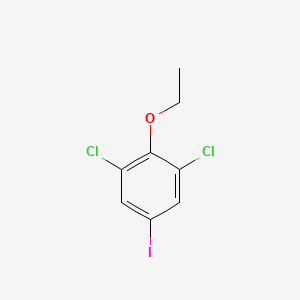
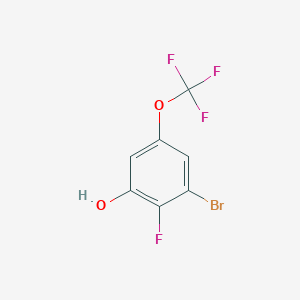
![(2,5-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14027172.png)
